2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide
Description
2-Amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide is a synthetic small-molecule amide derivative characterized by a butanamide backbone substituted with a 2,5-dichlorophenylmethyl group, an N-methyl group, and a 3-methyl branch (Figure 1).
Properties
Molecular Formula |
C13H18Cl2N2O |
|---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-6-10(14)4-5-11(9)15/h4-6,8,12H,7,16H2,1-3H3 |
InChI Key |
OQJRXJGRFYHOOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chloromethylation: The initial step involves the chloromethylation of p-dichlorobenzene to produce 2,5-dichlorobenzyl chloride.
Ammoxidation: The 2,5-dichlorobenzyl chloride is then subjected to catalytic gas-phase ammoxidation to yield 2,5-dichlorobenzonitrile.
Amidation: The final step involves the reaction of 2,5-dichlorobenzonitrile with (S)-2-amino-3-dimethylbutanamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient mass utilization and recycling of reagents .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The dichlorobenzyl group can be reduced to form benzyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Industry: Utilized as a pharmaceutical intermediate in the production of various drugs.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,5-dichlorobenzyl)-N,3-dimethylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
Inhibition of Enzymes: Blocking the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces, thereby modulating cellular responses.
Comparison with Similar Compounds
Structural Differences
- Chlorine Substitution : The target compound’s 2,5-dichlorophenyl group contrasts with BD 1008’s 3,4-dichlorophenethyl moiety. Ortho/para chlorine positioning (as in the target) often enhances π-π stacking in receptor binding, while meta/para configurations (e.g., BD 1008) favor hydrophobic interactions .
- N-Substituents : The N-methyl and benzyl groups in the target compound differ from the pyrrolidinyl (BD 1008) and methoxymethyl (alachlor) moieties, influencing steric bulk and hydrogen-bonding capacity .
Functional Implications
- Receptor Affinity : BD 1008 and BD 1047 () demonstrate that dichlorophenyl groups enhance sigma receptor binding. The target’s 2,5-dichloro configuration may similarly optimize affinity but for distinct targets due to altered stereoelectronic effects .
- Herbicidal Activity : Alachlor’s efficacy as an herbicide relies on its chloroacetamide core inhibiting very-long-chain fatty acid synthesis. The target compound’s butanamide backbone and methyl groups likely preclude this mechanism, suggesting divergent applications .
- Solubility and Stability : Crystallographic data () indicate that methyl and chlorine substituents influence hydrogen-bonding networks. The target’s 3-methyl branch may reduce aqueous solubility compared to alachlor but improve metabolic stability .
Biological Activity
2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide, also known as (S)-2-amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide, is a compound with significant potential in pharmacology due to its structural complexity and biological activity. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide is C₁₃H₁₈Cl₂N₂O, with a molar mass of 289.20 g/mol. The compound features a butyramide backbone with a dichlorobenzyl substituent and two dimethyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈Cl₂N₂O |
| Molar Mass | 289.20 g/mol |
| CAS Number | 24813-06-7 |
Research indicates that compounds similar to 2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide may interact with neurotransmitter systems, particularly those involved in the central nervous system. The presence of the dichlorobenzyl moiety likely enhances binding affinity to specific receptors or enzymes, suggesting potential therapeutic roles in neurological disorders.
Antiviral Properties
Recent studies have highlighted the antiviral potential of related compounds. For instance, novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have shown promising activity against human adenovirus (HAdV) with selectivity indexes exceeding 100. These findings suggest that similar structures may exhibit significant antiviral properties that warrant further investigation .
Antitumor Activity
Compounds with structural similarities have also been evaluated for antitumor effects. A study on amino acid derivatives demonstrated substantial antitumor activity against lymphoid leukemia in animal models. The mechanism was attributed to the ability of these compounds to inhibit key metabolic pathways in cancer cells .
Case Studies
- Antiviral Activity : A study demonstrated that certain analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide exhibited IC50 values as low as 0.27 μM against HAdV while maintaining low cytotoxicity (CC50 = 156.8 μM). These results highlight the importance of structural modifications in enhancing biological efficacy .
- Neuropharmacological Effects : Investigations into the pharmacodynamics of related compounds have shown that they can modulate neurotransmitter release and receptor activity. This suggests potential applications in treating neurodegenerative diseases where neurotransmitter dysregulation is a hallmark .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
